4-(1H-tetrazol-1-yl)butanoic acid
Overview
Description
4-(1H-tetrazol-1-yl)butanoic acid is an organic compound with the molecular formula C5H8N4O2. It is a derivative of butanoic acid where a tetrazole ring is attached to the fourth carbon atom.
Scientific Research Applications
4-(1H-tetrazol-1-yl)butanoic acid has several scientific research applications:
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various receptors such as the angiotensin ii receptor . The angiotensin II receptor plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Tetrazole derivatives have been reported to act as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that 4-(1H-tetrazol-1-yl)butanoic acid may interact with its targets in a similar manner, potentially leading to changes in cellular processes.
Biochemical Pathways
Given the potential interaction with the angiotensin ii receptor, it could be inferred that the compound may influence pathways related to blood pressure regulation and fluid balance .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that this compound may exhibit similar properties. This could potentially impact the compound’s bioavailability.
Result of Action
Based on the potential interaction with the angiotensin ii receptor, it could be inferred that the compound may influence processes related to blood pressure regulation and fluid balance .
Biochemical Analysis
Biochemical Properties
4-(1H-tetrazol-1-yl)butanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The tetrazole ring in this compound can form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and protein function . For instance, it can act as an inhibitor or activator of specific enzymes by binding to their active sites or allosteric sites. Additionally, this compound can interact with transport proteins, affecting the transport of ions and molecules across cell membranes .
Cellular Effects
This compound has been shown to influence various cellular processes and functions. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism . In particular, this compound can alter the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The tetrazole ring can bind to specific amino acid residues in enzymes and proteins, leading to changes in their conformation and activity . This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity . The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can have beneficial effects on cellular function and metabolism, while at higher doses, it can exhibit toxic or adverse effects . Studies have shown that there is a threshold dose above which this compound can cause significant toxicity, including liver and kidney damage . Therefore, careful dosage optimization is essential to maximize the therapeutic potential of this compound while minimizing its adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can have different biological activities . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of metabolites in different pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of this compound can influence its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)butanoic acid typically involves the reaction of butanoic acid derivatives with azide sources under specific conditions. One common method is the cycloaddition reaction between nitriles and sodium azide in the presence of catalysts such as zinc salts . This reaction proceeds readily in water, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1H-tetrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring, potentially leading to the formation of amine derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3,4-tetrazol-5-yl)butanoic acid: Another tetrazole derivative with similar structural features but different substitution patterns.
1H-tetrazole: The parent compound of the tetrazole family, used widely in organic synthesis.
5-substituted tetrazoles: A class of compounds with various substituents on the tetrazole ring, exhibiting diverse chemical and biological properties.
Uniqueness
4-(1H-tetrazol-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(tetrazol-1-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c10-5(11)2-1-3-9-4-6-7-8-9/h4H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKHGGBURKUCOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629448 | |
Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92614-90-9 | |
Record name | 4-(1H-Tetrazol-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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